molecular formula C8H6Cl2 B1605465 2,4-Dichlorostyrene CAS No. 2123-27-5

2,4-Dichlorostyrene

Cat. No.: B1605465
CAS No.: 2123-27-5
M. Wt: 173.04 g/mol
InChI Key: OMNYXCUDBQKCMU-UHFFFAOYSA-N
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Description

2,4-Dichlorostyrene is an organic compound with the molecular formula C8H6Cl2 It is a derivative of styrene, where two chlorine atoms are substituted at the 2nd and 4th positions of the benzene ring

Mechanism of Action

Target of Action

2,4-Dichlorostyrene primarily targets manganese dioxide nanoparticles . These nanoparticles are immobilized onto the surface of modified poly this compound microspheres . The resulting multifunctional hybrid materials are characterized by scanning electron microscopy, transmission electron microscopy, energy dispersive X-ray spectroscopy, X-ray power diffraction, and X-ray photoelectron spectrometry .

Mode of Action

This compound interacts with its targets to facilitate hydrogen borrowing reactions . It acts as a catalyst for the direct alkylation of primary alcohols with ketones via a hydrogen borrowing pathway . This catalytic system could be readily recycled more than five times with high reactivity retained .

Biochemical Pathways

The biochemical pathways affected by this compound involve the formation of C–C bonds and the synthesis of 1-benzyl-2-aryl-1H-benzo[d]imidazole . The compound’s interaction with its targets leads to these transformations .

Pharmacokinetics

It’s known that the compound exhibits excellent reactivity and stability . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound.

Result of Action

The molecular and cellular effects of this compound’s action include the formation of C–C bonds and the synthesis of 1-benzyl-2-aryl-1H-benzo[d]imidazole . These transformations are facilitated by the compound’s interaction with its targets .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s reactivity and stability can be affected by the presence of manganese dioxide nanoparticles . More research is needed to fully understand how different environmental factors influence the action of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4-Dichlorostyrene can be synthesized through several methods. One common approach involves the dehydrochlorination of 2,4-dichlorophenylethyl chloride. This reaction typically requires a strong base such as potassium hydroxide and is conducted under reflux conditions .

Industrial Production Methods: In industrial settings, this compound is often produced via the catalytic dehydrochlorination of 2,4-dichlorophenylethyl chloride using a palladium catalyst. The reaction is carried out at elevated temperatures and under an inert atmosphere to prevent unwanted side reactions .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dichlorostyrene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Using oxidizing agents like potassium permanganate, this compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Catalytic hydrogenation can reduce the double bond in this compound to form 2,4-dichloroethylbenzene.

Major Products:

Scientific Research Applications

2,4-Dichlorostyrene has several applications in scientific research:

Comparison with Similar Compounds

    2,4-Dichlorophenylethyl Chloride: A precursor in the synthesis of 2,4-dichlorostyrene.

    2,4-Dichlorophenol: Shares similar substitution patterns but lacks the vinyl group.

    2,4-Dichlorobenzene: Similar in structure but does not have the reactive vinyl group.

Uniqueness: this compound is unique due to its ability to polymerize and form stable polymers, which are useful in various industrial applications. Its reactivity towards nucleophiles also makes it a versatile compound for chemical synthesis .

Properties

IUPAC Name

2,4-dichloro-1-ethenylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2/c1-2-6-3-4-7(9)5-8(6)10/h2-5H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMNYXCUDBQKCMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=C(C=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50175474
Record name 2,4-Dichlorostyrene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2123-27-5
Record name 2,4-Dichloro-1-ethenylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2123-27-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dichlorostyrene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002123275
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4-Dichlorostyrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50175474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-dichlorostyrene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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